2-Butyl-1-pentyl-1H-benzimidazole
Description
General Significance of the Benzimidazole (B57391) Scaffold in Organic and Materials Chemistry
The benzimidazole nucleus, formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, is a structural motif of immense importance. researchgate.net Its unique architecture confers a range of desirable physicochemical properties, including the capacity for hydrogen bond donation and acceptance, π-π stacking interactions, and hydrophobic interactions. nih.gov These characteristics enable benzimidazole derivatives to effectively interact with macromolecules, making them a focal point in drug design and discovery. nih.gov
In the realm of medicinal chemistry, the benzimidazole core is present in numerous FDA-approved drugs and is a key building block for the development of new therapeutic agents with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govcolab.wsresearchgate.net Beyond its therapeutic applications, the benzimidazole scaffold is integral to materials science, where its derivatives are investigated for applications such as corrosion inhibitors for metals and alloys and as components in organic electronics. rsc.orgresearchgate.net The versatility of this scaffold has spurred extensive research into novel synthetic methodologies, including eco-friendly and one-pot synthesis approaches, to efficiently generate diverse benzimidazole derivatives. researchgate.net
The wide-ranging applications of benzimidazoles underscore their significance as a versatile and valuable scaffold in both biological and industrial contexts. colab.wsdoaj.org
Importance of Alkyl Substituents at N-1 and C-2 Positions in Benzimidazole Architectures for Chemical Exploration
The biological and material properties of benzimidazole derivatives are profoundly influenced by the nature and position of substituents on the benzimidazole ring. nih.govmdpi.com The N-1 and C-2 positions are particularly crucial sites for modification, as substitutions at these points can significantly alter the molecule's steric and electronic properties, thereby modulating its activity and potential applications. acs.org
Alkyl substituents, in particular, play a significant role in tuning the characteristics of benzimidazole-based compounds. For instance, the introduction of alkyl groups at the N-1 position has been shown to positively influence the chemotherapeutic efficacy of certain benzimidazole derivatives. acs.org Increasing the length or steric hindrance of these alkyl substituents can enhance the miscibility between the benzimidazole derivative and other materials, such as copolymers, leading to optimized properties like electrical conductivity in the field of organic electronics. rsc.org
Furthermore, the substitution pattern at both the N-1 and C-2 positions is a key determinant of the pharmacological profile of these compounds. Structure-activity relationship (SAR) studies have repeatedly demonstrated that modifications at these sites can lead to potent anti-inflammatory, antimicrobial, and anticancer agents. nih.govacs.orgsrrjournals.com The strategic placement of different alkyl groups allows for the fine-tuning of properties such as lipophilicity, which is critical for a drug's ability to penetrate biological membranes. acs.org This makes the exploration of N,2-disubstituted benzimidazoles a fertile ground for the discovery of novel compounds with tailored functionalities.
Research Contextualization of 2-Butyl-1-pentyl-1H-benzimidazole within this Class of Compounds
Within the broad class of N,2-disubstituted benzimidazoles, This compound serves as a specific example for focused chemical investigation. The presence of a butyl group at the C-2 position and a pentyl group at the N-1 position defines its unique chemical identity and influences its physical and chemical behavior.
The study of such specific alkyl-substituted benzimidazoles is often driven by the need to understand fundamental structure-property relationships. For example, research on analogous compounds like N-Butyl-1H-benzimidazole has been undertaken to investigate its potential as an electrolyte for dye-sensitized solar cells and as a precursor for the synthesis of other complex molecules. mdpi.comnih.gov Theoretical and experimental studies on such molecules, including spectroscopic and quantum chemical analyses, provide valuable insights into how the alkyl substituents affect the electronic structure and molecular organization of the benzimidazole core. researchgate.netnih.gov
Structure
3D Structure
Properties
CAS No. |
110073-41-1 |
|---|---|
Molecular Formula |
C16H24N2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2-butyl-1-pentylbenzimidazole |
InChI |
InChI=1S/C16H24N2/c1-3-5-9-13-18-15-11-8-7-10-14(15)17-16(18)12-6-4-2/h7-8,10-11H,3-6,9,12-13H2,1-2H3 |
InChI Key |
QODZGYIRMUIBIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCC |
Origin of Product |
United States |
Synthetic Methodologies for N,2 Disubstituted Benzimidazole Derivatives
Conventional Synthetic Pathways to Benzimidazole (B57391) Systems
Traditional methods for constructing the benzimidazole core primarily rely on the condensation of ortho-phenylenediamines with various carbonyl-containing compounds. thieme-connect.comjyoungpharm.org These foundational strategies, while effective, often necessitate harsh reaction conditions such as high temperatures and strong acids. jyoungpharm.org
Condensation Reactions of ortho-Phenylenediamines
The most prevalent conventional route to benzimidazoles involves the cyclocondensation of an ortho-phenylenediamine (o-phenylenediamine) with a suitable one-carbon electrophile. thieme-connect.comijariie.com The choice of this electrophile, typically an aldehyde, ketone, or carboxylic acid, determines the substituent at the 2-position of the resulting benzimidazole ring.
The reaction of o-phenylenediamines with aldehydes is a widely employed method for synthesizing 2-substituted benzimidazoles. rsc.orgijpcbs.com This condensation typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclodehydrogenation. samipubco.com A variety of reagents and conditions have been developed to facilitate this transformation, often employing an oxidizing agent or catalyst. ijpcbs.comnih.gov For instance, the reaction can be promoted by catalysts like p-toluenesulfonic acid (p-TsOH) or carried out under solvent-free conditions. ijpcbs.comrsc.org While the condensation with aldehydes is common, the reaction with ketones is less straightforward and may lead to other heterocyclic products instead of the expected benzimidazoles. thieme-connect.com
The reaction can sometimes yield a mixture of 2-substituted and 1,2-disubstituted benzimidazoles, making selectivity a key challenge. nih.gov The formation of the 1,2-disubstituted product occurs when a second molecule of the aldehyde reacts with the initially formed 2-substituted benzimidazole. nih.gov
Table 1: Examples of Catalysts and Conditions for Condensation of o-Phenylenediamines with Aldehydes
| Catalyst/Reagent | Solvent | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid | Ethanol | Reflux, 6-8 hrs | Good | ijpcbs.com |
| Ammonium (B1175870) Chloride (NH₄Cl) | --- | 80-90°C | 75-94% | jyoungpharm.orgsemanticscholar.org |
| H₂O₂ / HCl | Acetonitrile (B52724) | Room Temperature | Excellent | organic-chemistry.org |
| VOSO₄ | --- | Mild Conditions | High | rsc.org |
| Er(OTf)₃ | Solvent-free | Microwave, 5 min | >96% | nih.gov |
| Phosphoric acid | Methanol | Thermal | 61-89% | rsc.org |
| Pentafluorophenylammonium triflate (PFPAT) | Ethanol | Room Temperature | Good | samipubco.com |
The Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, acid chlorides, or nitriles), is a cornerstone of benzimidazole synthesis. nih.govsemanticscholar.org This method is typically performed by heating the reactants, often in the presence of a strong mineral acid like hydrochloric acid, which facilitates the dehydration and cyclization process. ijariie.comthieme-connect.com Polyphosphoric acid (PPA) is also a common medium for this reaction, promoting cyclization at high temperatures. semanticscholar.org
This approach is versatile and widely used for preparing a broad array of 2-substituted benzimidazoles. ijariie.comsemanticscholar.org For example, reacting o-phenylenediamine (B120857) with various aromatic acids in the presence of ammonium chloride as a catalyst can produce the corresponding 2-arylbenzimidazoles in good yields. semanticscholar.org Green chemistry approaches have also been adapted for this reaction, such as using microwave irradiation under catalyst-free conditions, which offers economic and environmental benefits. thieme-connect.com
Table 2: Examples of Condensation Reactions with Carboxylic Acids and Derivatives
| Reagent | Catalyst/Medium | Conditions | Yield | Reference |
|---|---|---|---|---|
| Formic Acid | 4N HCl | Heating | --- | slideshare.net |
| Aromatic Acids | NH₄Cl / EtOH | 80-90°C | 72-90% | semanticscholar.org |
| 4-Aminobenzoic Acid | Polyphosphoric Acid (PPA) / Xylene | Reflux, 6 hrs | 51% | semanticscholar.org |
| Monocarboxylic Acids | None (Microwave) | --- | Good | thieme-connect.com |
| Phenylacetic Acid | Fe / S | --- | High | semanticscholar.org |
Synthetic Approaches via Rearrangement Reactions
Benzimidazole structures can also be accessed through rearrangement reactions of other heterocyclic systems. thieme-connect.com For instance, certain quinoxaline (B1680401) or triazole derivatives can be chemically transformed to yield the benzimidazole core. thieme-connect.com Another notable method involves the Beckmann rearrangement of arylamino oximes. organic-chemistry.org Depending on the base used in the reaction, a common arylamino oxime intermediate can be selectively converted into either an N-aryl-1H-indazole or a benzimidazole. organic-chemistry.org Specifically, the use of triethylamine (B128534) tends to promote the rearrangement to form benzimidazoles. organic-chemistry.org Photochemical rearrangements of benzimidazole N-oxides also provide a pathway to substituted benzimidazolones. rsc.org
Strategies for Selective N-Alkylation and 2-Substitution
The synthesis of a specifically N,2-disubstituted benzimidazole like 2-butyl-1-pentyl-1H-benzimidazole requires controlled methods for introducing substituents at both the nitrogen (N-1) and carbon (C-2) positions.
One common strategy involves the initial synthesis of a 2-substituted benzimidazole, followed by N-alkylation. jyoungpharm.org For example, 2-butylbenzimidazole could first be synthesized by condensing o-phenylenediamine with pentanal (valeraldehyde) or pentanoic acid. The resulting 2-butyl-1H-benzimidazole can then be N-alkylated using a pentyl halide (e.g., 1-bromopentane) in the presence of a base to yield this compound. Selective alkylation can be directed to the N-1 and/or N-3 positions depending on the reaction conditions and the nature of the substituents. jbarbiomed.com
Alternatively, a one-pot reaction can be designed. This often involves a three-component condensation. For the target molecule, this could involve reacting N-pentyl-o-phenylenediamine with pentanal. The N-substituted diamine precursor is prepared first, which then undergoes condensation with the aldehyde. jst.go.jp Another route is the reaction of o-phenylenediamine with two equivalents of an aldehyde under specific catalytic conditions that favor the formation of the 1,2-disubstituted product over the mono-substituted one. nih.gov
Advanced Catalytic Approaches in Benzimidazole Synthesis
Modern synthetic chemistry has introduced a variety of advanced catalytic systems to overcome the limitations of conventional methods, offering milder conditions, higher yields, and greater selectivity. researchgate.net These approaches often utilize transition metal catalysts or employ green chemistry principles. nih.govresearchgate.net
Supported gold nanoparticles, for example, have been shown to effectively catalyze the selective synthesis of benzimidazoles from o-phenylenediamine and aldehydes under mild conditions. nih.gov Catalysts like Au/CeO₂ and Au/TiO₂ can promote these reactions efficiently. nih.gov Other metal catalysts, including those based on copper, iron, palladium, and manganese, have been developed for various benzimidazole syntheses. rsc.orgacs.orgtandfonline.com A manganese(I) complex, for instance, enables the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols to selectively produce 2-substituted or 1,2-disubstituted benzimidazoles. acs.org
Microwave-assisted synthesis has emerged as a powerful green tool, significantly reducing reaction times and often improving yields. nih.gov The synthesis of 1,2-disubstituted benzimidazoles can be achieved in minutes with high yields using microwave irradiation in the presence of a catalyst like erbium triflate (Er(OTf)₃) under solvent-free conditions. nih.gov Photocatalytic methods, using catalysts like Rose Bengal, also provide an efficient and general route for the condensation of o-phenylenediamines with various aldehydes. acs.org These advanced methods represent a significant step forward, allowing for more efficient, selective, and environmentally benign production of complex benzimidazole derivatives. nih.govresearchgate.net
Table 3: Examples of Advanced Catalytic Systems for Benzimidazole Synthesis
| Catalyst System | Reactants | Method | Key Advantage | Reference |
|---|---|---|---|---|
| Au/CeO₂ | o-Phenylenediamines, Alcohols | Thermal | One-pot synthesis | nih.gov |
| Mn(I) Complex | Aromatic Diamines, Alcohols | Dehydrogenative Coupling | High selectivity for 1,2-disubstitution | acs.org |
| Er(OTf)₃ | o-Phenylenediamine, Aldehydes | Microwave Irradiation | Rapid (minutes), high yield, solvent-free | nih.gov |
| Rose Bengal | o-Phenylenediamine, Aldehydes | Photocatalysis | Mild, effective for less reactive aldehydes | acs.org |
| Pd(OAc)₂ | Formimidamides, Benzylamines | One-pot Catalysis | Direct synthesis of N-1-alkyl benzimidazoles | tandfonline.com |
| Fe/S | 2-Nitroaniline, Phenylacetic Acid | Redox Condensation | Atom economical, no organic by-products | semanticscholar.org |
Metal-Catalyzed Synthetic Protocols
Transition metals have proven to be highly effective in catalyzing the formation of benzimidazoles. These catalysts can activate substrates, facilitate cyclization, and promote the necessary oxidation or dehydrogenation steps.
Copper (Cu): Copper(II)-catalyzed oxidative cross-coupling represents a significant method for benzimidazole synthesis. For instance, a domino reaction involving anilines, primary alkyl amines, and sodium azide (B81097) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant yields benzimidazoles through C-H functionalization, transimination, ortho-selective amination, and cyclization. organic-chemistry.org
Zinc (Zn): Zinc-catalyzed cyclization provides a route to benzimidazoles from o-phenylenediamines and N-substituted formamides, which act as a C1 source. This reaction often utilizes a reducing agent like poly(methylhydrosiloxane). organic-chemistry.org
Titanium (Ti): Titanium dioxide (TiO₂) nanoparticles, particularly when doped, serve as robust photocatalysts. A novel heterogeneous photocatalyst, Co(II) complexed with g-C₃N₄-imine-functionalized TiO₂ nanoparticles, has been used for the one-pot synthesis of benzimidazoles from benzylic alcohols and aromatic diamines. rsc.org The process involves the aerobic photooxidation of the alcohol to an aldehyde, followed by condensation and cyclization. rsc.org
Cobalt (Co): Cobalt-based catalysts, including cobalt nanocomposites and cobalt ferrite (B1171679) nanoparticles, are effective for the one-pot synthesis of benzimidazoles from phenylenediamines and aldehydes. earthlinepublishers.comrsc.org A cobalt-loaded TiO₂ catalyst has demonstrated excellent performance under solar light for synthesizing 2-aryl benzimidazoles from primary alcohols. researchgate.net
A comparative look at various metal-catalyzed approaches highlights the diversity of conditions and outcomes.
Table 1: Examples of Transition Metal-Catalyzed Benzimidazole Synthesis
| Catalyst | Reactants | Key Features | Reference |
|---|---|---|---|
| Copper(II) | Anilines, primary alkyl amines, sodium azide | Domino reaction via C-H functionalization and cyclization. | organic-chemistry.org |
| Zinc | o-Phenylenediamines, N-substituted formamides | Utilizes formamides as a C1 source. | organic-chemistry.org |
| Co-g-C₃N₄-imine/TiO₂ | Benzylic alcohols, aromatic diamines | One-pot photocatalytic method involving alcohol oxidation. | rsc.org |
| Cobalt Ferrite Nanoparticles | o-Phenylenediamine, aldehydes | Heterogeneous, magnetically separable catalyst. | earthlinepublishers.com |
| Iron(I) Complex | Primary alcohols, aromatic diamines | Acceptorless dehydrogenative coupling for 1,2-disubstituted products. | researchgate.net |
Lewis acids are effective catalysts for the condensation and cyclization steps in benzimidazole synthesis by activating the carbonyl group of the aldehyde.
Zinc Triflate (Zn(OTf)₂): Zinc triflate has been identified as an efficient Lewis acid catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and substituted aldehydes in refluxing ethanol. chemmethod.com
Erbium (III) Triflate (Er(OTf)₃): This Lewis acid has been used to selectively synthesize 1,2-disubstituted benzimidazoles. nih.gov In the presence of Er(OTf)₃, electron-rich aldehydes readily undergo a double-condensation with o-phenylenediamine to yield the 1,2-disubstituted product. nih.gov Interestingly, in the absence of the catalyst, the reaction favors the mono-condensation product. nih.gov Theoretical calculations suggest that electron-rich aldehydes coordinate more effectively with the catalyst, facilitating the formation of the double-condensation products. nih.gov A microwave-assisted, solvent-free method using just 1% Er(OTf)₃ has also been developed. mdpi.com
Nanomaterial-Based Catalysis (e.g., ZnO-NPs, MgO@DFNS)
The high surface-area-to-volume ratio of nanomaterials makes them exceptionally efficient catalysts, often enabling reactions under milder conditions and with easier catalyst recovery. earthlinepublishers.com
Zinc Oxide Nanoparticles (ZnO-NPs): ZnO-NPs are highly effective, recyclable catalysts for the synthesis of benzimidazoles via the cyclocondensation of o-phenylenediamine with aldehydes. kaust.edu.sanih.gov These nano-catalyzed methods often result in higher yields and shorter reaction times compared to traditional approaches. nih.gov The synthesis can be performed under solvent-free conditions or in ethanol, with the catalyst being easily recoverable. researchgate.nettandfonline.comtandfonline.com
Magnesium Oxide on Dendritic Fibrous Nanosilica (MgO@DFNS): A novel and sustainable heterogeneous catalyst, MgO@DFNS, has been engineered for the synthesis of benzimidazole derivatives. rsc.orgnih.gov This catalyst promotes the condensation of o-phenylenediamine with various aldehydes at ambient temperature, offering excellent yields in a short time. rsc.orgnih.gov The MgO@DFNS catalyst is highly stable and can be recycled up to six times without a significant loss of activity, showcasing its potential for industrial applications. rsc.orgnih.govresearchgate.net
Table 2: Nanomaterial-Based Catalysts in Benzimidazole Synthesis
| Nanocatalyst | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| ZnO-NPs | o-Phenylenediamine, Aldehydes | Ethanol, 70°C or solvent-free | High yield, short reaction time, recyclable catalyst. | kaust.edu.sanih.govresearchgate.net |
| MgO@DFNS | o-Phenylenediamine, Aldehydes | Ambient temperature | Eco-friendly, easy work-up, high yields, excellent recyclability. | rsc.orgnih.gov |
| Fe/ZrO₂ | o-Phenylenediamine, Aldehydes | 70-80°C | High product yield, catalyst stability. | researchgate.net |
| SnO₂ NPs | 1,2-Phenylenediamine, Aldehydes | Ethanol, room temperature | Excellent yields, short reaction time. | earthlinepublishers.com |
Organocatalysis and Brønsted Acid-Catalyzed Reactions (e.g., p-Toluenesulfonic Acid, Acetic Acid)
Metal-free catalytic systems, including organocatalysts and Brønsted acids, offer an alternative pathway that avoids the potential toxicity and cost associated with metal catalysts.
p-Toluenesulfonic Acid (p-TSA): As a Brønsted acid, p-TSA effectively catalyzes the synthesis of benzimidazoles. arkat-usa.orgresearchgate.netresearchgate.net It facilitates the cyclization of 2-amino anilines with β-diketones under metal-free conditions. acs.org A one-pot synthesis using p-TSA under thermal, neat conditions provides benzimidazoles from arylaldehydes and o-phenylenediamine in excellent yields and short reaction times. researchgate.netresearchgate.net Deep eutectic solvents prepared from p-TSA and L-proline have also been shown to selectively catalyze the formation of 1,2-disubstituted benzimidazoles. hcmue.edu.vn
Acetic Acid: Acetic acid serves as a simple and accessible Brønsted acid catalyst. It can be used in refluxing conditions for the condensation of o-phenylenediamine with acids like acetic acid itself to form 2-substituted benzimidazoles. youtube.comresearchgate.net An environmentally friendly mechanochemical approach using a mortar and pestle with acetic acid as a catalyst has been reported for the condensation of aldehydes and o-phenylenediamine, yielding products in up to 97% yield. tandfonline.comtandfonline.com
Photocatalytic Methods for Benzimidazole Ring Formation
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. These methods allow for the formation of benzimidazoles under mild conditions, often using ambient air as the oxidant.
Several photocatalytic systems have been developed for this transformation. Rose Bengal, an organic dye, can efficiently catalyze the condensation of o-phenylenediamines with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes to produce 2-substituted benzimidazoles in good to excellent yields. acs.org Another approach utilizes graphitic carbon nitride (g-C₃N₄) as a photocatalyst, which has demonstrated excellent yields for benzothiazole (B30560) synthesis and is applicable to benzimidazoles. researchgate.net Furthermore, coordination compounds have been shown to act as photocatalysts for the degradation of pollutants, and their principles can be applied to synthesis, with studies showing degradation efficiencies of up to 87%. nih.gov The use of LED-implanted microfluidic photoreactors can significantly expedite these reactions, reducing reaction times from hours to minutes while achieving excellent yields. researchgate.net
Green Chemistry Principles in Benzimidazole Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comsphinxsai.com In benzimidazole synthesis, these principles are increasingly being applied.
Key strategies include:
Use of Greener Solvents: Water and polyethylene (B3416737) glycol (PEG-400) are employed as environmentally benign reaction media. chemmethod.comnih.gov
Catalyst Recyclability: The development of heterogeneous catalysts, such as ZnO-NPs and MgO@DFNS, is a core tenet of green synthesis, as these catalysts can be easily recovered and reused for multiple cycles, reducing waste and cost. kaust.edu.sarsc.orgnih.gov
Energy Efficiency: Microwave-assisted synthesis and mechanochemical methods, like grinding, significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.comtandfonline.comrjptonline.org
Atom Economy: Designing reactions that incorporate the maximum amount of starting materials into the final product is crucial. One-pot and tandem reactions are particularly effective in this regard. chemmethod.commdpi.com
Use of Renewable Resources: Research into using biorenewable starting materials, such as D-glucose as a C1 synthon, represents a move towards more sustainable chemical production. organic-chemistry.org
The adoption of these green principles not only minimizes the environmental footprint of benzimidazole synthesis but also often leads to more efficient, cost-effective, and safer manufacturing processes. sphinxsai.comijpdd.org
Development of Solvent-Free Reaction Conditions
The move towards solvent-free reaction conditions represents a cornerstone of green chemistry, aiming to minimize the environmental impact associated with volatile organic compounds (VOCs). nih.gov These methods often involve the direct reaction of neat reactants or their mixture on a solid support. For the synthesis of N,2-disubstituted benzimidazoles, this typically involves the condensation of an N-substituted-o-phenylenediamine with an appropriate aldehyde.
Research has demonstrated the viability of synthesizing 1,2-disubstituted benzimidazoles under solvent-free conditions, often with the aid of a catalyst and an oxidizing agent. nih.gov For instance, the reaction between N-benzyl o-phenylenediamine and various aldehydes has been successfully carried out without a solvent, using sodium metabisulfite (B1197395) (Na₂S₂O₅) as an inexpensive and environmentally benign oxidizing agent. nih.gov This approach is noted for its rapid progression and operational simplicity. nih.gov
Furthermore, solvent-free conditions can be combined with other green techniques. For example, microwave irradiation under solvent-free conditions has been shown to produce excellent yields of 1,2-disubstituted benzimidazoles in minutes. nih.govmdpi.com Similarly, mechanochemical grinding is an inherently solvent-free technique that has proven effective for this class of compounds. rsc.org These protocols offer significant advantages by simplifying the work-up procedure, often requiring only the addition of water and extraction with a green solvent like ethyl acetate (B1210297) to isolate the pure product. mdpi.com
| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| N-benzyl o-phenylenediamine, various benzaldehydes | Na₂S₂O₅ | Solvent-free, heating | Good to excellent | nih.gov |
| N-phenyl-o-phenylenediamine, various aldehydes | Er(OTf)₃ (1 mol%) | Solvent-free, 60 °C, Microwave | 86-99% | nih.govmdpi.com |
| o-phenylenediamine, various aldehydes | None | Mortar-pestle grinding, Room Temp. | High yields | rsc.org |
Mechanochemical Synthesis Techniques (e.g., Grinding, Ball-Milling)
Mechanochemistry utilizes mechanical energy, such as grinding or ball-milling, to induce chemical reactions. tandfonline.commdpi.com This approach often proceeds under solvent-free conditions, offering a clean and efficient alternative to traditional solution-phase synthesis. rsc.orgtandfonline.com The simplicity of grinding reactants together in a mortar and pestle or using a high-speed ball mill can lead to high yields in short reaction times without the need for external heating. tandfonline.commdpi.com
For the synthesis of benzimidazole derivatives, mechanochemical methods have been successfully employed. A simple mortar-and-pestle grinding of an o-phenylenediamine with an aldehyde at room temperature can be sufficient to drive the condensation and subsequent cyclization to form the benzimidazole core. rsc.org This catalyst-free approach is praised for its clean reaction profile and the absence of a complex work-up step. rsc.org
More advanced techniques involve high-energy ball milling, where reaction parameters like milling frequency, ball weight, and time can be optimized to maximize product yield. mdpi.comresearchgate.net Studies have shown that milling o-phenylenediamine with benzoic acid or various aldehydes can produce benzimidazoles in high yields (up to 97%). mdpi.comresearchgate.net In some cases, a catalyst, such as recyclable zinc oxide nanoparticles (ZnO-NPs), is used in conjunction with ball-milling to enhance efficiency, even on a multi-gram scale. rsc.org
| Method | Reactants | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Mortar-pestle grinding | o-phenylenediamine, aromatic aldehydes | Acetic acid | Room Temp., 15 min | Up to 97% | tandfonline.com |
| Mortar-pestle grinding | o-phenylenediamine, aromatic aldehydes | None | Room Temp. | High | rsc.org |
| Ball-milling | o-phenylenediamine, benzaldehyde | None | 20 Hz, 60 min | 97% | mdpi.comresearchgate.net |
| Ball-milling | o-phenylenediamine, various aldehydes | ZnO-NPs | Solvent-free | Not specified | rsc.org |
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in drastically reduced reaction times compared to conventional heating methods. jocpr.combenthamdirect.com Microwaves directly heat materials containing polar molecules or conductive ions, resulting in rapid and uniform heating of the reaction mixture. jocpr.com
This technology is particularly well-suited for the synthesis of N,2-disubstituted benzimidazoles. Researchers have developed highly efficient, catalyst-free, microwave-assisted methods that can produce various benzimidazole derivatives in 5 to 10 minutes with yields ranging from 94% to 98%. benthamdirect.com The combination of microwave irradiation with solvent-free conditions further enhances the green credentials of the synthesis. nih.govmdpi.comarkat-usa.org
In many protocols, a catalyst is used to improve reaction rates and selectivity. For example, erbium triflate (Er(OTf)₃) at a low concentration (1 mol%) has been used as a Lewis acid catalyst in the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions, achieving quantitative yields in just 5 minutes. nih.govmdpi.com Other catalysts, such as zeolites, have also been employed effectively under microwave irradiation. dergipark.org.tr The significant reduction in energy consumption and reaction time makes microwave-assisted synthesis highly attractive for industrial applications. nih.govmdpi.com
| Reactants | Catalyst/Solvent | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| N-phenyl-o-phenylenediamine, various aldehydes | Er(OTf)₃ / Solvent-free | 60 °C, Microwave | 5-10 min | 86-99% | nih.govmdpi.com |
| Various o-phenylenediamines and aldehydes | Catalyst-free / Solvent-free | Microwave | 5-10 min | 94-98% | benthamdirect.com |
| o-phenylenediamine, aromatic aldehydes | [bnmim]HSO₄ / Solvent-free | 450 W, Microwave | 5-8 min | High | researchgate.net |
| 1,2-diaminobenzene, esters | None / Solvent-free | Microwave | Not specified | Not specified | dergipark.org.tr |
Employment of Ionic Liquids as Reaction Media
Ionic liquids (ILs) are salts with melting points below 100 °C, often referred to as "green solvents" due to their negligible vapor pressure, high thermal stability, and potential for recyclability. jlu.edu.cn They can act as both the solvent and catalyst in chemical reactions. Task-specific ionic liquids, which are designed with a particular function, such as Brønsted or Lewis acidity, are particularly useful in organic synthesis. thieme-connect.com
The synthesis of benzimidazole derivatives has been successfully achieved using ionic liquids as the reaction medium. nih.govresearchgate.net Acidic ionic liquids, such as 1-benzyl-3-methyl-imidazolium hydrogen sulphate ([bnmim]HSO₄), have been shown to efficiently catalyze the condensation of o-phenylenediamine with aromatic aldehydes under solvent-free and microwave-irradiated conditions, resulting in excellent yields and simple work-up procedures. researchgate.net The use of functionalized benzimidazolium-based ionic liquids has also been explored, demonstrating good thermal stability and miscibility with various organic solvents. jlu.edu.cn
A key advantage of using ionic liquids is their potential for recovery and reuse, which aligns with the principles of sustainable chemistry. thieme-connect.com Their ability to facilitate reactions, sometimes at room temperature, and their compatibility with other green technologies like microwave irradiation, make them a versatile and attractive option for the synthesis of complex heterocyclic structures like this compound. researchgate.net
| Ionic Liquid | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| [bnmim]HSO₄ | o-phenylenediamine, aromatic aldehydes | Solvent-free, Microwave (450 W) | 90-92% | researchgate.net |
| HBIm·TFA (Task-specific IL) | 2-amino aniline (B41778) derivatives, methyl 4,4-dimethoxy-3-oxobutanoate | Solvent-free | High | thieme-connect.com |
| Benzimidazolium-based ILs | General synthesis | Miscible with most organic solvents | Not applicable | jlu.edu.cn |
| General ILs | o-phenylenediamine/2-aminothiophenol, aldehydes | Aqueous media, reflux | Good to excellent | semanticscholar.org |
Advanced Spectroscopic and Analytical Characterization of Benzimidazole Derivatives
Spectroscopic Methodologies
Spectroscopy is a cornerstone in the analysis of molecular structures, providing detailed information on the connectivity of atoms, their chemical environment, and electronic properties.
Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)
Theoretical and experimental studies on related alkyl-substituted benzimidazoles provide a basis for assigning the expected vibrational frequencies. nih.govmdpi.com The C-H stretching vibrations of the alkyl groups (butyl and pentyl) are predicted in the 2900–3110 cm⁻¹ range. nih.gov Specifically, asymmetric and symmetric stretching of CH₂ and CH₃ groups will dominate this region.
The benzimidazole (B57391) ring itself contributes a series of characteristic bands. The N-H stretching vibration, typically seen around 3000-3100 cm⁻¹, is absent due to the substitution of the pentyl group at the N1 position. Aromatic C-H stretching vibrations from the benzene (B151609) part of the core are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole (B134444) and benzene rings give rise to strong absorptions in the 1450-1620 cm⁻¹ region. In-plane and out-of-plane bending vibrations for C-H bonds of the aromatic ring also provide valuable structural information. vu.ltresearchgate.net
Expected FTIR Vibrational Frequencies for 2-Butyl-1-pentyl-1H-benzimidazole
| Wavenumber (cm⁻¹) | Assignment | Source |
| 3110–2900 | C-H stretching (alkyl and aromatic) | nih.gov |
| 1620–1580 | C=C stretching (aromatic ring) | researchgate.net |
| 1480–1440 | C=N stretching (imidazole ring) | nih.gov |
| 1463–1440 | CH₂ scissoring (alkyl chains) | nih.gov |
| ~750 | C-H out-of-plane bending (ortho-disubstituted benzene) | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of this compound would display distinct signals for the aromatic protons and the protons of the two different alkyl chains. The four protons on the benzene ring are expected to appear as complex multiplets in the aromatic region, typically between δ 7.0 and 7.8 ppm. nih.gov The protons on the pentyl chain attached to the nitrogen (N1) would show a triplet for the α-CH₂ group (adjacent to N) around δ 4.2-4.5 ppm, with other methylene (B1212753) and methyl protons appearing further upfield (δ 0.8-1.9 ppm). Similarly, the butyl chain at the C2 position would exhibit a triplet for its α-CH₂ group around δ 2.8-3.0 ppm, with the remaining alkyl protons resonating at higher fields. nih.govyoutube.com
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, the C2 carbon of the imidazole ring is characteristically deshielded, appearing around δ 150-155 ppm. nih.gov The aromatic carbons of the benzene ring would resonate in the δ 110-145 ppm range. nih.gov The carbons of the pentyl and butyl chains would appear in the upfield region (δ 14-50 ppm), with the carbons directly attached to the benzimidazole core (α-carbons) being the most deshielded of the alkyl carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Source |
| Aromatic-H | 7.0 - 7.8 | - | nih.govyoutube.com |
| Aromatic-C | - | 110 - 145 | nih.gov |
| C2-carbon | - | 150 - 155 | nih.gov |
| N1-CH₂ (pentyl) | ~4.3 | ~45 | youtube.com |
| C2-CH₂ (butyl) | ~2.9 | ~30 | nih.govyoutube.com |
| Other Alkyl-CH₂ | 1.2 - 1.9 | 22 - 31 | nih.govyoutube.com |
| Alkyl-CH₃ | 0.8 - 0.9 | ~14 | nih.gov |
Electronic Absorption Spectroscopy (e.g., Ultraviolet-Visible Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions in conjugated systems. Benzimidazole and its derivatives are known to exhibit characteristic absorption bands in the UV region. For N-alkyl substituted benzimidazoles, two main absorption bands are typically observed, which are attributed to π→π* transitions within the conjugated benzimidazole system. nih.govmdpi.com For this compound, one would expect strong absorption maxima around 250 nm and another, potentially broader band, between 270 and 295 nm. nih.gov The presence of alkyl substituents generally causes minor shifts in these absorption bands compared to the parent benzimidazole. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation
HRMS is an essential technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₁₆H₂₄N₂), HRMS would be used to confirm the molecular formula by matching the experimentally measured mass of the molecular ion ([M+H]⁺) to its calculated theoretical mass. This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing the loss of the alkyl chains as a primary fragmentation pathway.
X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and intermolecular interactions, such as van der Waals forces or π-π stacking, which dictate the crystal packing.
Based on crystallographic data of structurally similar benzimidazole derivatives, the benzimidazole ring system itself is expected to be essentially planar. The butyl and pentyl chains would adopt conformations to minimize steric strain. The analysis would also reveal the dihedral angle between the mean plane of the benzimidazole system and the planes of the alkyl substituents.
Typical Benzimidazole Core Bond Lengths and Angles from XRD
| Bond/Angle | Typical Value | Source |
| C-N (imidazole) | ~1.38 Å | mdpi.com |
| C=N (imidazole) | ~1.30 Å | mdpi.com |
| C-C (benzene) | ~1.39 Å | |
| C-N-C (angle) | ~108° | mdpi.com |
| N-C-N (angle) | ~113° | mdpi.com |
Thermogravimetric Analysis (TGA) and Related Thermal Characterization Techniques
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose. The thermal stability of alkyl-substituted imidazoles and benzimidazoles can be influenced by the length of the alkyl chains. nih.gov Studies on some benzimidazole derivatives suggest that substituents can play a crucial role in their thermal stability. nih.gov A typical TGA experiment would likely show a single-step or multi-step decomposition process, starting with the loss of the more labile alkyl groups, followed by the breakdown of the more stable benzimidazole core at higher temperatures. youtube.com This analysis is critical for determining the material's viable temperature range for potential applications.
Chromatographic Techniques for Purity Assessment and Stability Studies (e.g., High-Performance Liquid Chromatography)
The purity and stability of benzimidazole derivatives, such as this compound, are critical parameters determined using robust analytical techniques. High-Performance Liquid Chromatography (HPLC) stands out as a primary method for these assessments due to its high resolution, sensitivity, and accuracy. This section details the application of HPLC for the purity determination and stability analysis of this compound, drawing upon established methods for structurally similar N-alkylated benzimidazoles.
Purity Assessment by High-Performance Liquid Chromatography
The determination of purity for synthesized this compound is essential to ensure the absence of starting materials, intermediates, and side-products. Reversed-phase HPLC (RP-HPLC) is the most common approach for this analysis. A typical HPLC method for a 2-alkyl-1-alkyl-1H-benzimidazole derivative would involve a C18 or C8 column, which provides excellent separation for compounds of moderate polarity.
A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives confirmed the purity of the synthesized compounds to be greater than 95% using an HPLC system equipped with a C18 column. nih.gov For this compound, a similar system would be employed. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and improve peak shape. Gradient elution is often preferred to ensure the efficient elution of all potential impurities with varying polarities. Detection is typically carried out using a UV detector at a wavelength where the benzimidazole ring exhibits strong absorbance, generally between 254 nm and 288 nm. nih.gov
Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Value |
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~7.5 min |
| Purity Specification | ≥ 98.0% |
This table presents a hypothetical but representative set of HPLC conditions based on methods for similar benzimidazole derivatives.
Stability-Indicating HPLC Methods
Stability studies are crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. A stability-indicating HPLC method is one that can separate the parent drug from its degradation products, allowing for an accurate quantification of the drug's stability.
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method. These studies typically involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light. japsonline.com For this compound, this would involve dissolving the compound in solutions of hydrochloric acid (acid hydrolysis), sodium hydroxide (B78521) (base hydrolysis), and hydrogen peroxide (oxidation), as well as exposing the solid and solution forms to elevated temperatures and UV/visible light.
Research on the stability of various new benzimidazole derivatives has shown that RP-HPLC methods are effective in separating the parent compounds from their degradation products. researchgate.netresearchgate.net For instance, a study on other benzimidazole derivatives used a C8 column with a gradient mobile phase of acetonitrile and a buffered aqueous solution to achieve satisfactory separation. nih.gov The results of forced degradation studies for this compound would likely show degradation under strong acidic and basic conditions, with the formation of more polar degradation products that would elute earlier than the parent compound in a reversed-phase system.
Table 2: Representative Data from a Forced Degradation Study of this compound
| Stress Condition | Time | Assay of this compound (%) | Major Degradation Product (Retention Time) |
| 0.1 M HCl (reflux) | 4 h | 85.2 | 4.1 min |
| 0.1 M NaOH (reflux) | 2 h | 78.5 | 3.8 min |
| 10% H₂O₂ (RT) | 24 h | 92.1 | 5.2 min |
| Thermal (80 °C) | 48 h | 98.5 | Not Detected |
| Photolytic (UV light) | 24 h | 97.9 | Not Detected |
This table provides illustrative data based on typical outcomes of forced degradation studies for N-alkylated benzimidazoles. The retention time of the parent compound is assumed to be ~7.5 min.
The development and validation of such a stability-indicating HPLC method would follow ICH guidelines, ensuring the method is linear, accurate, precise, specific, and robust. japsonline.com The linearity would be established over a concentration range, with correlation coefficients expected to be ≥ 0.999. nih.gov The accuracy would be confirmed by recovery studies, and precision would be determined by assessing repeatability and intermediate precision, with relative standard deviations (RSD) typically required to be less than 2%.
Theoretical and Computational Investigations of Benzimidazole Systems
Quantum Chemical Studies on Benzimidazole (B57391) Derivatives
Quantum chemical studies offer a microscopic understanding of the behavior of benzimidazole derivatives. By solving the Schrödinger equation for these molecular systems, researchers can elucidate a wide range of properties, from the distribution of electrons to the energies of molecular orbitals. These computational investigations are crucial for rationalizing experimental observations and for the design of new molecules with tailored characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. acs.orgnih.gov Its balance of accuracy and computational cost makes it particularly well-suited for studying the complex electronic systems of benzimidazole derivatives. DFT calculations can predict a variety of molecular properties with a high degree of confidence, closely mirroring experimental results. acs.org
To provide a detailed perspective on the application of DFT to this class of compounds, this article will focus on the theoretical and computational findings for a representative molecule, N-Butyl-1H-benzimidazole . This compound is a close structural analog to 2-Butyl-1-pentyl-1H-benzimidazole , and the computational data available for it offers significant insights into the properties of similarly substituted benzimidazoles. The optimized molecular parameters for N-Butyl-1H-benzimidazole are typically determined using the B3LYP method with a 6-311++G(d,p) basis set, which has been shown to provide excellent agreement with experimental data. acs.orgnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's stability and reactivity. A smaller energy gap generally signifies higher reactivity. mdpi.com
For N-Butyl-1H-benzimidazole, the HOMO-LUMO energy and other related electronic properties have been calculated. These values are instrumental in predicting how the molecule will interact with other chemical species. The negative chemical potential, for instance, indicates that the molecule is stable and does not spontaneously decompose. jocpr.com Hardness, another key parameter derived from the HOMO and LUMO energies, provides a measure of the molecule's resistance to changes in its electron distribution. jocpr.com
| Parameter | Value |
|---|---|
| EHOMO (eV) | -6.19 |
| ELUMO (eV) | -0.51 |
| Energy Gap (ΔE) (eV) | 5.68 |
| Ionization Potential (I) | 6.19 |
| Electron Affinity (A) | 0.51 |
| Global Hardness (η) | 2.84 |
| Chemical Potential (μ) | -3.35 |
| Global Electrophilicity (ω) | 1.98 |
| Global Softness (S) | 0.18 |
| Additional Donor Charge (ΔNmax) | 1.18 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. mdpi.comnih.gov The MEP is plotted onto the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote regions of positive potential, indicating sites for nucleophilic attack. mdpi.com
In benzimidazole derivatives, MEP analysis helps to identify the most reactive parts of the molecule. documentsdelivered.com For N-Butyl-1H-benzimidazole, the MEP map reveals that the hydrogen atoms and their surrounding areas are the most electrophilic centers, which is a key factor in understanding its intermolecular interactions. jocpr.com
To further refine the understanding of a molecule's reactivity at a local level, Fukui functions and Mulliken atomic charges are calculated. The Fukui function is a descriptor within DFT that indicates the change in electron density at a specific point in the molecule when the total number of electrons is altered. This allows for the identification of the most susceptible sites for electrophilic, nucleophilic, and radical attacks. jocpr.com
Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. researchgate.net It provides a description of the Lewis-like chemical bonding in a molecule, offering insights into charge transfer and delocalization of electron density. jocpr.com
In the case of N-Butyl-1H-benzimidazole, NBO analysis reveals significant stabilization of the structure due to strong intramolecular interactions. jocpr.com Specifically, the delocalization of sigma (σ) and pi (π) electrons from donor bonds (like C-N and C-C) to acceptor bonds leads to increased molecular stability. For example, the delocalization of σ-electrons from the σ(C1–C2) bond to the antibonding σ(C1–C6), σ(C1–N26), and σ*(C6–H11) orbitals results in stabilization energies of 4.63, 0.86, and 2.42 kJ/mol, respectively. acs.orgjocpr.com
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) |
|---|---|---|
| σ(C1–C2) | σ(C1–C6) | 4.63 |
| σ(C1–C2) | σ(C1–N26) | 0.86 |
| σ(C1–C2) | σ*(C6–H11) | 2.42 |
Theoretical calculations, particularly using DFT, are also employed to predict the thermodynamic properties of benzimidazole derivatives, such as enthalpy, entropy, and heat capacity. These calculations are typically performed at various temperatures to understand the thermodynamic stability and behavior of the compounds under different conditions.
For a 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative, thermodynamic parameters were calculated using the B3LYP/6-311G(d,p) level of theory. The results showed that the heat capacity, entropy, and enthalpy all increase with rising temperature, which is attributed to the strengthening of molecular vibrations at higher temperatures. mdpi.com The standard thermodynamic functions are derived from vibrational analysis and statistical thermodynamics. researchgate.net While specific experimental data for this compound is not available, the established computational methodologies for similar benzimidazole derivatives provide a reliable framework for predicting these crucial properties.
Characterization of Non-Covalent Interactions (e.g., AIM, RDG, ELF, LOL Topological Methods)
Non-covalent interactions are crucial in determining the three-dimensional structure, stability, and molecular recognition properties of chemical systems. Several computational methods are used to visualize and quantify these weak interactions.
In a detailed theoretical and experimental study on N-Butyl-1H-benzimidazole, a close structural analog, non-covalent interactions within the molecule were analyzed using a suite of topological methods. nih.govmdpi.comnih.gov The optimized molecular parameters were determined using Density Functional Theory (DFT) calculations, which showed excellent agreement with experimental data. nih.govnih.gov These computational approaches provide a robust framework for understanding the behavior of similar substituted benzimidazoles.
Atoms in Molecules (AIM): The AIM analysis is utilized to identify the presence of bond critical points (BCPs) within a molecule. nih.gov This method provides a rigorous definition of chemical bonds and interactions based on the topology of the electron density. nih.gov
Reduced Density Gradient (RDG): The RDG method is a powerful tool for visualizing and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. mdpi.comtandfonline.com It analyzes electron density and its derivatives to generate graphical representations where different types of interactions are distinguished by color. mdpi.com In the analysis of N-Butyl-1H-benzimidazole, RDG plots revealed areas of attractive (hydrogen bond), van der Waals, and repulsive (steric) interactions within the molecule. mdpi.com
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological methods that provide information about electron localization in a molecule, helping to distinguish between bonding and non-bonding electron pairs. nih.govnih.gov The color-coded maps generated by these methods confirm the expected electronic structure, with high localization values indicating covalent bonds and lone pairs. nih.govmdpi.comresearchgate.net
These comprehensive analyses on analogous structures suggest that the butyl and pentyl chains of this compound would primarily engage in van der Waals interactions, influencing its conformational preferences and lipophilicity.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation extend theoretical investigations to dynamic systems, allowing researchers to predict how molecules like this compound behave over time and interact with potential biological targets.
Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over a fixed period. youtube.com It provides a view of the system's dynamic evolution, revealing conformational changes and stability. youtube.comnih.gov For benzimidazole derivatives, MD simulations are frequently used to assess the stability of a ligand within a protein's binding site after a docking procedure. nih.govnih.govnih.gov
In studies on various benzimidazole-based compounds, MD simulations were performed for periods up to 50 nanoseconds to validate docking hypotheses and confirm the stability of the ligand-protein complex. nih.govnih.gov The simulations track parameters like root-mean-square deviation (RMSD) of the protein and ligand, which indicate how much the structures fluctuate from their initial docked pose. A stable RMSD over the course of the simulation suggests a stable binding mode. nih.gov These simulations are crucial for understanding how the conformational flexibility of both the ligand and the target protein influences their interaction. researchgate.net While specific MD studies on this compound are not detailed in the available literature, this standard approach would be used to explore its conformational landscape and the stability of its interactions with potential targets. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-target interactions. ijpsr.com
Numerous studies have employed molecular docking to investigate the interaction of benzimidazole derivatives with various biological targets. nih.govtandfonline.comnih.govnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. For example, docking studies have shown that benzimidazole derivatives can interact with the colchicine (B1669291) binding site of β-tubulin or the active sites of enzymes like topoisomerase and epidermal growth factor receptor (EGFR). nih.govtandfonline.comnih.gov The binding affinity is often reported as a docking score or binding energy, with more negative values indicating stronger binding. tandfonline.com
Below is a table summarizing findings from various molecular docking studies on benzimidazole derivatives, illustrating the common targets and methodologies applicable to this compound.
| Benzimidazole Derivative Class | Target Protein | Docking Software | Key Findings |
| 2-Aryl benzimidazoles | Beta-tubulins | AutoDock 4.0 | A derivative showed a binding energy of -8.50 Kcal/mol, indicating strong interaction at the colchicine binding site. nih.gov |
| Fused triazinane/oxadiazinane benzimidazoles | Topoisomerase II (1JIJ) & DNA Gyrase (1KZN) | Auto Dock 4.2 | Compounds showed good binding energies, with values like -9.10 kcal/mol for topoisomerase II and -10.04 kcal/mol for DNA gyrase. tandfonline.comresearchgate.net |
| N-mannich bases of benzimidazole | NMDA receptors | Hex 8.0 | Derivatives showed high minimal energy values, suggesting potential as anticonvulsant agents. ijpsr.com |
| Alkylated benzimidazoles | HIV-Reverse Transcriptase (HIV-RT) | Not Specified | Compounds interacted with key residues like Lys101, Tyr181, and Trp229 in the allosteric site. nih.gov |
| Benzimidazoles with thiosemicarbazide (B42300) chain | EGFR Tyrosine Kinase | Not Specified | A lead compound formed two hydrogen bonds with LYS721 and THR830 residues in the binding pocket. nih.gov |
These studies demonstrate that the benzimidazole scaffold is a versatile structure for interacting with a wide range of protein targets. The butyl and pentyl groups of this compound would be expected to form significant hydrophobic interactions within the binding pockets of target proteins.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbiointerfaceresearch.com By developing a predictive model, QSAR can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govarxiv.org
QSAR studies on benzimidazole derivatives have been conducted to model a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. biointerfaceresearch.comnih.govresearchgate.netnih.gov These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., physicochemical, electronic, steric, and topological properties). researchgate.net
A typical QSAR study involves the following steps:
Data Set Preparation: A series of benzimidazole compounds with experimentally measured biological activities is collected. biointerfaceresearch.comresearchgate.net
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a subset of the descriptors with the observed activity. biointerfaceresearch.comresearchgate.net
Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques. biointerfaceresearch.comresearchgate.net
For instance, a QSAR study on benzimidazole derivatives as α-amylase inhibitors found that properties like exact mass and the number of rotatable bonds significantly affect their inhibitory activity. nih.gov Another study on derivatives active against enteroviruses successfully developed a predictive model using MLR and neural network methods. biointerfaceresearch.com These models provide valuable insights into the structural features that are either beneficial or detrimental to a specific biological activity, guiding the optimization of lead compounds. nih.govnih.gov
Chemical Reactivity and Functionalization of Benzimidazole Frameworks
Influence of N-Alkyl and 2-Alkyl Substituents on Benzimidazole (B57391) Reactivity
The chemical behavior of the benzimidazole core is significantly modulated by the nature of the substituents at the N-1 and C-2 positions. In 2-Butyl-1-pentyl-1H-benzimidazole, the presence of a pentyl group at the N-1 position and a butyl group at the C-2 position imparts specific characteristics that influence its reactivity compared to the unsubstituted parent benzimidazole.
The nitrogen atoms in the benzimidazole ring have different electronic characteristics; N-1 is considered pyrrole-like and π-excessive, while N-3 is pyridine-like and π-deficient. chemicalbook.com Alkylation at the N-1 position, as with the pentyl group, removes the possibility of annular tautomerism, where the N-H proton can reside on either nitrogen. scholarsresearchlibrary.com This fixes the electronic distribution within the ring system.
The alkyl groups at both positions, being electron-donating through an inductive effect, increase the electron density of the benzimidazole ring system. This heightened electron density generally enhances the susceptibility of the benzene (B151609) portion of the molecule to electrophilic substitution reactions at the 4, 5, 6, and 7 positions. chemicalbook.com Conversely, the increased electron density makes the C-2 position less prone to nucleophilic attack compared to benzimidazoles bearing electron-withdrawing groups at the same position.
The reactivity of the methyl or methylene (B1212753) group at the C-2 position in 2-alkylbenzimidazoles is known to be comparable to the active methyl groups in α-picoline or quinaldine. instras.com The methylene group adjacent to the C-2 carbon in the butyl substituent of this compound is expected to exhibit similar heightened acidity and can be a site for condensation and other functionalization reactions.
Table 1: Influence of N-1 and C-2 Alkyl Substituents on Benzimidazole Reactivity
| Feature | Unsubstituted Benzimidazole | This compound | Influence of Substituents |
|---|---|---|---|
| Tautomerism | Exhibits annular tautomerism. scholarsresearchlibrary.com | No tautomerism. | The N-1 pentyl group prevents proton migration between N-1 and N-3. |
| Electronic Nature | Amphoteric, can be protonated or deprotonated. chemicalbook.com | Increased electron density due to two alkyl groups. | Enhanced reactivity towards electrophiles on the benzene ring. |
| Lipophilicity | Polar, soluble in polar solvents. scholarsresearchlibrary.com | Significantly more lipophilic/nonpolar. | Increased solubility in nonpolar organic solvents. |
| C-2 Reactivity | Prone to nucleophilic substitution. chemicalbook.com | Less susceptible to nucleophilic attack. | The electron-donating butyl group deactivates C-2 towards nucleophiles. |
| Reactivity of C-2 side chain | Not applicable. | The α-methylene of the butyl group is activated. instras.com | Allows for condensation and functionalization reactions at the side chain. |
Elucidation of Reaction Mechanisms in Benzimidazole Transformations (e.g., Cyclization Pathways)
The synthesis of the benzimidazole framework is a cornerstone of its chemistry, with several well-established cyclization pathways. The formation of this compound would first involve the creation of the 2-butylbenzimidazole core, followed by N-alkylation with a pentyl group, or a one-pot synthesis approach.
One of the most common methods for forming the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde (Weidenhagen reaction). semanticscholar.org For the synthesis of the 2-butylbenzimidazole precursor, this would involve the reaction of o-phenylenediamine with pentanoic acid (valeric acid) or pentanal.
Oxidative Cyclization Mechanism: When an aldehyde like pentanal is used, the reaction with o-phenylenediamine first forms a dihydrobenzimidazole intermediate. This intermediate is then oxidized to the final benzimidazole. nih.gov Various oxidizing agents or catalysts, such as copper salts or even air, can facilitate this dehydrogenation step. semanticscholar.org A plausible mechanism involves the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring.
Cyclization from Amidine Intermediates: Another powerful strategy involves the formation of an amidine from an aniline (B41778) derivative, followed by an oxidative cyclization. nih.gov This method allows for variation in the substitution pattern on the benzene ring. The cyclization can be promoted by reagents like phenyliodine(III) diacetate (PIDA) or copper-based catalysts. nih.gov
N-Alkylation Mechanism: Once 2-butyl-1H-benzimidazole is formed, the introduction of the pentyl group at the N-1 position is typically achieved via N-alkylation. This reaction proceeds through the deprotonation of the N-H proton by a base (like sodium hydride, potassium carbonate, or potassium hydroxide) to form a benzimidazolate anion. researchgate.net This potent nucleophile then attacks an alkylating agent, such as 1-bromopentane (B41390) or 1-iodopentane, in an SN2 reaction to yield the final this compound. researchgate.net The use of phase-transfer catalysts can facilitate this reaction in biphasic systems. researchgate.net
Radical Cyclization Pathways: More recently, radical cascade cyclization reactions have been developed for constructing fused benzimidazole systems. rsc.org These methods often employ visible-light photoredox catalysis or metal-catalyzed processes to generate radical intermediates that undergo cyclization, offering mild and efficient routes to complex benzimidazole derivatives. rsc.org
Strategies for Further Derivatization and Functional Group Introduction
The this compound molecule offers several sites for further derivatization, allowing for the synthesis of a diverse library of related compounds. The primary sites for functionalization are the benzene ring (C-4, C-5, C-6, C-7) and the alkyl side chains.
Electrophilic Substitution on the Benzene Ring: As the alkyl groups at N-1 and C-2 are electron-donating, they activate the fused benzene ring towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation would be expected to proceed, primarily at the C-4 and C-7 positions, and to a lesser extent at C-5 and C-6. The exact regioselectivity would depend on the specific reaction conditions and the steric hindrance imposed by the N-pentyl group.
C-H Activation/Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds, which is a highly atom-economical approach. researchgate.net Catalytic C-H activation strategies, often employing palladium, rhodium, or copper catalysts, can be used to introduce aryl, vinyl, or other functional groups at specific positions on the benzimidazole core, most commonly at the C-2 position if it were unsubstituted, but also at positions on the benzene ring. researchgate.net For this compound, C-H arylation could be explored at the C-4 or C-7 positions.
Functionalization of the Alkyl Chains: The butyl and pentyl chains also present opportunities for modification. Radical halogenation, for example, could introduce a halide at various positions along the alkyl chains, which could then serve as a handle for subsequent nucleophilic substitution reactions. As mentioned, the methylene group of the C-2 butyl substituent adjacent to the ring is activated and can participate in condensation reactions with aldehydes or be deprotonated to form a nucleophile for further reactions. instras.com
Metal-Catalyzed Cross-Coupling: If a halogen atom is introduced onto the benzene ring (e.g., via electrophilic halogenation), it can be used in a wide variety of metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds, attaching complex moieties to the benzimidazole framework.
Table 2: Potential Derivatization Strategies for this compound
| Reaction Type | Position(s) | Reagents/Conditions | Potential Products |
|---|---|---|---|
| Nitration | C-4, C-7 | HNO₃/H₂SO₄ | Nitro-substituted benzimidazoles |
| Halogenation | C-4, C-7 | Br₂, NBS, or Cl₂ | Halo-substituted benzimidazoles |
| C-H Arylation | C-7 | Pd(OAc)₂, Aryl Halide, Ligand | Aryl-substituted benzimidazoles |
| Side-Chain Condensation | C-2 Butyl (α-CH₂) | Base, Aldehyde (R-CHO) | C-2-alkenyl substituted benzimidazoles |
| Suzuki Coupling | C-4/C-7 (from bromo-derivative) | Arylboronic acid, Pd catalyst, Base | Biaryl-benzimidazole derivatives |
Applications of Benzimidazole Derivatives in Advanced Materials and Applied Chemistry
Coordination Chemistry and Ligand Design for Metal Complexes
The presence of a pyridine-type nitrogen atom in the imidazole (B134444) ring makes benzimidazole (B57391) derivatives excellent ligands for coordinating with metal ions. dergi-fytronix.com This coordination ability is fundamental to their application in catalysis, medicinal chemistry, and the construction of complex supramolecular structures.
Benzimidazole and its derivatives readily coordinate with a wide range of transition metal ions, typically acting as monodentate ligands through the sp²-hybridized nitrogen atom (N3) of the imidazole ring. researchgate.netjocpr.comumich.edu The coordination chemistry of 2-substituted benzimidazoles with transition metal ions has been extensively reviewed. researchgate.netumich.eduumich.edu The nature of the substituents at the N-1 and C-2 positions, such as the pentyl and butyl groups in 2-Butyl-1-pentyl-1H-benzimidazole, can influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complexes.
For instance, studies on various 2-substituted benzimidazoles have shown the formation of stable complexes with metals like cobalt(II), copper(II), nickel(II), and zinc(II). researchgate.netjocpr.com The resulting complexes exhibit various geometries, including tetrahedral and square planar, depending on the metal ion and the specific ligands involved. jocpr.com While specific studies on the coordination of this compound are not prevalent, it is expected to form stable, non-chelated complexes with transition metals in a 1:2 metal-to-ligand stoichiometry, similar to other monodentate 2-alkylbenzimidazoles. jocpr.com
Table 1: Examples of Transition Metal Complexes with Benzimidazole-type Ligands This table presents data for related compounds to illustrate the coordination behavior, as specific data for this compound complexes is not available in the reviewed literature.
| Ligand | Metal Ion | Complex Stoichiometry (Metal:Ligand) | Observed Geometry |
| 2-Substituted-1H-benzo[d]imidazole | Cu(II) | 1:2 | Square Planar |
| 2-Substituted-1H-benzo[d]imidazole | Ni(II) | 1:2 | Tetrahedral |
| 1H-Benzimidazole | Co(II) | 1:2 | Tetrahedral |
| 1H-Benzimidazole | Cu(II) | 1:2 | Polymeric Chains |
Data synthesized from representative studies on benzimidazole coordination chemistry. researchgate.netjocpr.com
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The rigid structure and versatile functionality of benzimidazole derivatives make them attractive candidates for use as organic linkers in MOF synthesis. rsc.orgrsc.org The bifunctional and structurally rigid nature of ligands like 2,2'-Bi-1H-benzimidazole has proven valuable for creating extended network structures.
While the direct use of this compound as a primary linker in MOF synthesis is not documented, related benzimidazole-containing ligands have been successfully employed. For example, MOFs have been synthesized using 5-(benzimidazole-1-yl)isophthalic acid with metal ions such as Cd(II), Zn(II), Co(II), and Ni(II). rsc.org In another instance, a zinc-based MOF, ZPBIF-1, was synthesized using 2-phenyl benzimidazole. nih.gov These examples demonstrate the feasibility of incorporating benzimidazole units into stable, porous frameworks. The butyl and pentyl groups on this compound could serve to functionalize the pores of a MOF, tuning its properties for specific applications like selective adsorption or catalysis. The synthesis of such MOFs is often achieved under solvothermal conditions. nih.govrsc.org
Transition metal complexes containing benzimidazole ligands have emerged as effective catalysts for a variety of organic transformations. dergi-fytronix.comnih.gov These complexes are valued in synthetic chemistry for their potential to facilitate reactions with high selectivity and efficiency. dergi-fytronix.com
Ruthenium(II) complexes with 1-alkylbenzimidazole derivatives, for example, have been shown to be active catalysts in the transfer hydrogenation of ketones. dergi-fytronix.com Similarly, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole are noted to possess enhanced catalytic activity for processes like organic transformations and polymerization reactions. nih.govnih.gov The catalytic utility of MOFs built with benzimidazole linkers has also been demonstrated; for instance, MIL-53(Fe) has been used to catalyze the synthesis of 2-aryl-1H-benzimidazole derivatives. chemmethod.com
Although specific catalytic studies involving complexes of this compound have not been reported, the established catalytic activity of structurally similar compounds suggests that its metal complexes could be promising catalysts. The alkyl substituents might enhance solubility in organic media, which could be advantageous for homogeneous catalysis.
Table 2: Representative Catalytic Activities of Benzimidazole-Metal Complexes This table shows examples from related systems, as specific catalytic data for this compound complexes is not available.
| Catalyst Type | Reaction Catalyzed | Key Finding |
| [RuCl₂(1-alkylbenzimidazole)(p-cymene)] | Transfer Hydrogenation of Ketones | Effective catalytic activity observed. dergi-fytronix.com |
| Metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole | Organic Transformations | Enhanced catalytic activity. nih.govnih.gov |
| Metal-Organic Framework MIL-53(Fe) | Synthesis of 2-aryl-1H-benzimidazoles | Highly efficient and reusable catalyst. chemmethod.com |
Benzimidazole derivatives are of significant interest in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. arabjchem.orgnih.govresearchgate.net The coordination of these ligands to metal ions can significantly enhance their therapeutic potential, a strategy being explored to develop novel metallodrugs. researchgate.netmdpi.com
Coordination compounds of zinc with various benzimidazole derivatives have been synthesized and evaluated for their anticancer activity against cell lines such as glioblastoma, neuroblastoma, and lung adenocarcinoma. mdpi.com Similarly, cadmium(II) complexes have shown that conversion of the benzimidazole ligands into metal complexes can significantly improve their anticancer properties. mdpi.com N-alkylated benzimidazoles, in particular, have been designed and synthesized to target viruses like HIV and Yellow Fever Virus (YFV), with some compounds showing potent inhibitory activity. nih.gov The lipophilicity introduced by alkyl chains, such as the butyl and pentyl groups, can be a crucial factor in the biological activity of these molecules. While the medicinal properties of this compound coordination compounds have yet to be specifically investigated, the extensive research on related structures marks it as a compound of interest for future drug design and discovery. mdpi.commdpi.com
Advanced Materials Science Applications
The unique electronic and photophysical properties of benzimidazole derivatives make them suitable for integration into advanced functional materials, including polymers and devices for optoelectronic applications.
The benzimidazole core is a valuable component in the design of materials for organic electronics. Its derivatives have been successfully used as electron-transporting materials and as hosts for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com
In the context of polymeric materials, the N-alkylation of poly(benzimidazole) (PBI) has been shown to induce microphase separation, leading to nanostructured membranes. expresspolymlett.com This modification, for example with C18 alkyl chains, can create ordered domains within the polymer without significantly compromising properties like proton conductivity. expresspolymlett.com The butyl and pentyl groups in this compound could be envisioned as monomers or additives to create polymers with tailored morphologies and properties.
In the field of OLEDs, benzimidazole derivatives are often employed to achieve efficient blue emission, which remains a challenge for full-color displays. nih.gov Pyrene-benzimidazole hybrids have been synthesized as novel blue emitters, where the bulky benzimidazole units help to reduce intermolecular aggregation and enhance luminescence efficiency in the solid state. mdpi.com Benzimidazole-substituted biphenyls have also been developed as electron-transporting host materials for highly efficient sky-blue phosphorescent OLEDs. nih.gov The structure of this compound, featuring both electron-donating (N-pentyl) and electron-accepting (imidazole) characteristics, suggests it could function as a bipolar material, which is advantageous for balancing charge transport within an OLED device.
Table 3: Examples of Benzimidazole Derivatives in OLED Applications This table provides illustrative examples, as the specific use of this compound in OLEDs has not been reported.
| Compound Type | Role in OLED | Emission Color | Key Performance Metric |
| Pyrene-Benzimidazole Derivative | Non-doped Emissive Layer | Pure Blue | EQE of 4.3% at 3.5 V. mdpi.com |
| Benzimidazole Substituted Biphenyl | Electron-Transporting Host | Sky-Blue | Current efficiency of 57.2 cd/A. nih.gov |
Development of Chemosensors and Molecular Probes based on Benzimidazole Scaffolds
No studies have been identified that describe the synthesis or utilization of this compound as a chemosensor or molecular probe. Research in this area for benzimidazole derivatives typically focuses on the photophysical or electrochemical properties that arise from specific substitutions, which have not been characterized for this particular compound.
Applications in Crystal Engineering and Supramolecular Chemistry
There is no available crystallographic or supramolecular chemistry data for this compound in the scientific literature. Such studies would involve the analysis of its solid-state structure and intermolecular interactions, which have not been reported.
Exploration as Components of Energetic Materials
An extensive search of literature on energetic materials did not yield any results for this compound. The design of energetic materials based on benzimidazole cores typically involves the incorporation of specific functional groups (e.g., nitro groups) to enhance their energetic properties, and there is no indication that this compound has been considered or synthesized for this purpose.
Applications as Corrosion Inhibitors for Metallic Surfaces
While various benzimidazole derivatives are known to be effective corrosion inhibitors due to their ability to adsorb onto metal surfaces, no studies have been published that specifically evaluate the performance of this compound in this capacity.
Utility in the Dye and Pigment Industries
The utility of a compound in the dye and pigment industry is dependent on its chromophoric and auxochromic properties. There is no information available on the synthesis or coloristic properties of this compound, and therefore, its application in this industry cannot be substantiated.
Future Research Trajectories and Perspectives for 2 Butyl 1 Pentyl 1h Benzimidazole
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
The synthesis of 1,2-disubstituted benzimidazoles, such as 2-Butyl-1-pentyl-1H-benzimidazole, has traditionally involved multi-step procedures. However, the principles of green chemistry are driving the development of more efficient and sustainable synthetic routes. Future research will likely focus on one-pot reactions and the use of environmentally benign catalysts to improve yield, reduce waste, and simplify purification processes.
Several modern synthetic strategies could be adapted and optimized for the targeted synthesis of this compound. These include:
Iron-Catalyzed Cross-Dehydrogenative Coupling: This method has been successfully employed for the synthesis of various 1,2-disubstituted benzimidazoles. acs.org Future work could investigate the use of iron catalysts, which are abundant and low-cost, for the direct coupling of N-pentyl-o-phenylenediamine with a suitable butyl-containing precursor.
Iodine-Mediated C-H Amination: Transition-metal-free synthesis using molecular iodine for intramolecular sp3 C-H amination presents an attractive, cost-effective, and operationally simple approach to forming the benzimidazole (B57391) core. acs.org Research could explore the adaptation of this method for the specific substituents of the target molecule.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of 1,2-disubstituted benzimidazoles. nih.gov A systematic study to optimize microwave parameters for the condensation of N-pentyl-o-phenylenediamine with a butyl aldehyde or its equivalent would be a valuable endeavor.
Catalysis with Novel Materials: The use of novel catalysts, such as biogenically synthesized δ-MnO2 nanoparticles, has shown promise in the facile synthesis of 1,2-disubstituted benzimidazoles. rsc.org Exploring the catalytic activity of such materials for the synthesis of this compound could lead to highly efficient and sustainable processes.
A comparative analysis of potential synthetic routes is presented in the table below:
| Synthetic Method | Potential Advantages | Key Research Focus for this compound |
| Iron-Catalyzed Cross-Dehydrogenative Coupling | Use of abundant and inexpensive catalyst, high atom economy. | Optimization of reaction conditions (catalyst loading, solvent, temperature) for the specific substrates. |
| Iodine-Mediated C-H Amination | Transition-metal-free, operational simplicity, cost-effective. | Investigation of substrate scope and functional group tolerance for the butyl and pentyl chains. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. | Systematic optimization of microwave power, temperature, and reaction time. |
| Novel Nanoparticle Catalysis | High catalytic activity, potential for recyclability, environmentally friendly. | Synthesis and characterization of novel nanocatalysts and evaluation of their performance. |
Integration of Advanced Computational Design for Rational Molecular Engineering
Computational chemistry offers powerful tools for the rational design and prediction of molecular properties. For this compound, computational studies can provide deep insights into its electronic structure, reactivity, and potential applications, thereby guiding experimental efforts.
Future research in this area should involve:
Density Functional Theory (DFT) Calculations: DFT methods can be used to investigate the optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), and spectroscopic characteristics of this compound. mdpi.comnih.gov Such studies can elucidate the influence of the butyl and pentyl substituents on the electronic nature of the benzimidazole core. nih.gov
Molecular Docking and Dynamics Simulations: While much of the computational work on benzimidazoles has been in the context of drug discovery, these techniques can be repurposed to explore interactions with non-biological targets. mdpi.comtandfonline.comnih.gov For instance, simulations could predict the binding affinity of this compound to various materials or its self-assembly behavior.
In Silico Prediction of Material Properties: Computational models can be developed to predict the potential of this compound as a component in organic electronic materials or as a corrosion inhibitor. This "virtual screening" can prioritize experimental investigations.
The table below outlines key computational parameters and their significance for understanding this compound:
| Computational Method | Key Parameters | Significance for this compound |
| Density Functional Theory (DFT) | HOMO-LUMO energy gap, Mulliken atomic charges, molecular electrostatic potential (MEP). | Predicts electronic transitions, reactivity sites, and intermolecular interaction potential. |
| Molecular Dynamics (MD) Simulations | Root-mean-square deviation (RMSD), solvent accessible surface area (SASA), binding free energy. | Assesses conformational stability and predicts interactions with other molecules or surfaces. |
| Quantitative Structure-Activity Relationship (QSAR) | Molecular descriptors (e.g., logP, polarizability). | Can be adapted to predict physical or chemical properties relevant to material science applications. |
Unveiling Novel Chemical Reactivity Patterns for Expanding Synthetic Utility
The chemical reactivity of the benzimidazole scaffold is well-established, offering sites for further functionalization. wikipedia.org However, the specific influence of the 2-butyl and 1-pentyl substituents on the reactivity of the core heterocycle remains to be thoroughly explored.
Future research should aim to:
Investigate N-Alkylation and C-H Functionalization: While the 1-position is already substituted, the reactivity of the remaining N-H in the tautomeric form (if present) and the C-H bonds on the benzene (B151609) ring could be explored for further derivatization.
Explore Coordination Chemistry: The nitrogen atoms of the imidazole (B134444) ring can act as ligands for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting magnetic or optical properties.
Study Polymerization Potential: The benzimidazole moiety can be incorporated into polymeric structures. nih.gov Research could investigate the possibility of polymerizing this compound or using it as a monomer in copolymerization reactions to create novel functional polymers.
Innovations in Non-Biological Material Science and Catalytic Applications
The unique combination of a heterocyclic core and flexible alkyl chains in this compound makes it an intriguing candidate for applications in material science and catalysis, moving beyond the traditional biological focus for benzimidazoles.
Promising areas for future investigation include:
Organic Electronics: Benzimidazole derivatives are being explored for their potential in organic light-emitting diodes (OLEDs) and as components of electrolytes in dye-sensitized solar cells. nih.gov The specific electronic and physical properties imparted by the butyl and pentyl groups could be advantageous in these applications.
Corrosion Inhibition: The ability of benzimidazole derivatives to adsorb onto metal surfaces and inhibit corrosion is well-documented. The long alkyl chains of this compound could enhance its hydrophobicity and protective capabilities, making it a potentially superior corrosion inhibitor for various metals and alloys.
Catalysis: As mentioned, metal complexes of this compound could exhibit catalytic activity. Furthermore, the benzimidazole moiety itself can act as an organocatalyst in certain reactions. Research could focus on screening its catalytic potential in a range of organic transformations.
Conjugated Microporous Polymers (CMPs): Benzimidazole-linked CMPs have recently been shown to be effective as cathodes in aqueous zinc-organic batteries. nih.gov The incorporation of this compound into such polymers could modulate their electrochemical properties, potentially leading to improved battery performance.
The table below summarizes potential non-biological applications and the rationale for investigating this compound in these areas.
| Application Area | Rationale for Investigation | Key Research Directions |
| Organic Electronics | The benzimidazole core provides a stable, electron-rich system. The alkyl chains can influence solubility and film-forming properties. | Synthesis of high-purity material, fabrication and characterization of electronic devices, investigation of charge transport properties. |
| Corrosion Inhibition | Nitrogen atoms can coordinate to metal surfaces. Long alkyl chains can form a protective hydrophobic layer. | Electrochemical studies (e.g., potentiodynamic polarization), surface analysis (e.g., SEM, XPS), and theoretical modeling of adsorption. |
| Catalysis | The benzimidazole moiety can act as a ligand for catalytic metals or as an organocatalyst. | Synthesis of metal complexes and evaluation of their catalytic activity, screening for organocatalytic potential in various reactions. |
| Energy Storage | Benzimidazole-linked polymers have shown promise as battery materials. The substituents can influence redox properties and material morphology. | Synthesis of polymers incorporating the molecule, electrochemical testing of battery performance, and investigation of charge storage mechanisms. |
Q & A
Q. What are the standard synthetic protocols for preparing 2-alkyl-substituted benzimidazoles like 2-Butyl-1-pentyl-1H-benzimidazole?
The most common method involves condensation of o-phenylenediamine with carbonyl compounds (e.g., aldehydes or ketones) under acidic or oxidative conditions. For example, refluxing o-phenylenediamine with butyl and pentyl aldehydes in the presence of hydrochloric acid or polyphosphoric acid can yield the target compound. Recent advancements include solvent-free approaches using organocatalysts or microwave-assisted synthesis to reduce reaction time . Microdroplet synthesis, which accelerates reactions via protonation of intermediates, has also shown promise for high-throughput applications .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm alkyl chain substitution patterns and aromatic proton environments .
- FT-IR spectroscopy to identify N-H stretching (≈3400 cm⁻¹) and C=N/C=C vibrations (≈1600 cm⁻¹) .
- Mass spectrometry (MS) for molecular ion verification and fragmentation analysis .
- X-ray crystallography (using programs like SHELXL ) to resolve crystal structures and confirm regioselectivity.
Q. How do substituents on the benzimidazole core influence its antimicrobial activity?
Substituent position and hydrophobicity significantly affect activity. For example:
- 2-alkyl groups enhance lipophilicity, improving membrane penetration .
- N1-substitution (e.g., pentyl) can modulate steric effects and binding to microbial targets . Comparative studies using minimum inhibitory concentration (MIC) assays are recommended to validate these effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in classical condensation methods?
- Catalyst selection : Trimethylsilyl chloride in a two-phase system improves yields by stabilizing intermediates .
- Solvent-free synthesis : Reduces side reactions and simplifies purification .
- Oxidative conditions : Air or nitrobenzene as oxidants enhances cyclization efficiency .
- Microdroplet acceleration : Achieves near-quantitative yields in seconds by protonating carboxyl intermediates .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?
Q. How do benzimidazole derivatives act as catalysts in oxidation reactions?
Benzimidazole-Schiff base metal complexes facilitate electron transfer in oxidation processes. For example:
- Olefin epoxidation : Coordinated metal ions (e.g., Mn²⁺) activate peroxides via radical intermediates .
- Alcohol oxidation : Palladium complexes leverage the benzimidazole ligand’s π-accepting ability to stabilize transition states . Kinetic studies under varying pH and temperature are critical for mechanistic insights .
Q. What experimental designs improve regioselectivity in alkylation of benzimidazoles?
- Mannich reactions : Use piperazine derivatives to direct substitution at the N1 position (Figure 4.1) .
- Protecting groups : Temporarily block reactive sites (e.g., using Boc groups) to control alkylation .
- DFT calculations : Predict favorable reaction pathways by modeling charge distribution and steric effects .
Q. How can microdroplet synthesis be scaled for industrial research applications?
- Continuous-flow systems : Integrate microreactors with automated collection to maintain high throughput .
- Parameter optimization : Adjust droplet size, temperature, and reactant concentration to balance speed and yield .
Data Analysis & Methodological Challenges
Q. What analytical approaches address discrepancies in biological activity data?
Q. How do solvent systems influence the stability of this compound?
- Polar aprotic solvents (e.g., DMF, DMSO): Enhance solubility but may promote degradation at high temperatures.
- Hydrophobic matrices (e.g., lipid nanoparticles): Improve stability for in vivo applications .
Accelerated stability studies (40°C/75% RH for 6 months) are recommended for long-term storage guidelines .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
